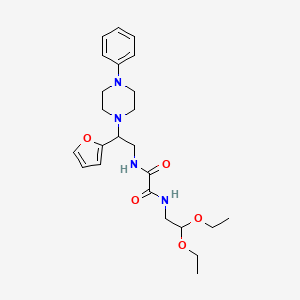
N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H34N4O5 and its molecular weight is 458.559. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2,2-diethoxyethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, identified by CAS number 877632-52-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H33N4O5 |
| Molecular Weight | 476.5 g/mol |
| Structure | Chemical Structure |
The compound features a unique structural arrangement that includes a furan ring and a piperazine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxalamide group can form hydrogen bonds with active sites on proteins, influencing their activity. The diethoxyethyl and phenylpiperazine groups enhance binding affinity and specificity, potentially leading to therapeutic effects in various conditions.
Pharmacological Effects
Preliminary studies indicate that this compound may exhibit:
- Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation, suggesting potential applications in cancer treatment.
- Anti-inflammatory Properties : The structural features may allow it to modulate inflammatory pathways.
Case Studies
- Anticancer Activity : A study involving structurally similar oxalamides demonstrated significant antiproliferative effects against several cancer cell lines. The mechanism was linked to the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .
- Neuropharmacological Effects : Research on piperazine derivatives indicates potential benefits in treating anxiety and depression due to their interaction with serotonin receptors . This suggests that the piperazine component of this compound may contribute to similar effects.
Synthetic Routes
The synthesis of this compound typically involves:
-
Oxalyl Chloride Reaction : Reacting oxalyl chloride with 2,2-diethoxyethylamine and 4-phenylpiperazine under controlled conditions.
- Reagents : Oxalyl chloride, 2,2-diethoxyethylamine, 4-phenylpiperazine.
- Conditions : Inert atmosphere (nitrogen or argon), low temperatures.
Applications in Research
This compound serves as a valuable scaffold in medicinal chemistry for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows researchers to explore various modifications that could enhance its biological activity or selectivity.
Propiedades
IUPAC Name |
N'-(2,2-diethoxyethyl)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5/c1-3-31-22(32-4-2)18-26-24(30)23(29)25-17-20(21-11-8-16-33-21)28-14-12-27(13-15-28)19-9-6-5-7-10-19/h5-11,16,20,22H,3-4,12-15,17-18H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJAOFRXCMGOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














